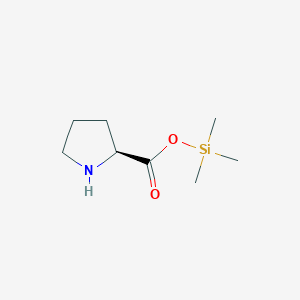L-Proline Trimethylsilyl Ester
CAS No.:
Cat. No.: VC17976203
Molecular Formula: C8H17NO2Si
Molecular Weight: 187.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H17NO2Si |
|---|---|
| Molecular Weight | 187.31 g/mol |
| IUPAC Name | trimethylsilyl (2S)-pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C8H17NO2Si/c1-12(2,3)11-8(10)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
| Standard InChI Key | ZHHOUXSQMHJPRA-ZETCQYMHSA-N |
| Isomeric SMILES | C[Si](C)(C)OC(=O)[C@@H]1CCCN1 |
| Canonical SMILES | C[Si](C)(C)OC(=O)C1CCCN1 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
L-Proline trimethylsilyl ester is a bicyclic compound derived from the silylation of L-proline. The amino group (-NH₂) is replaced by a trimethylsilyl group (-N-Si(CH₃)₃), while the carboxyl group (-COOH) is esterified to form a trimethylsilyl ester (-COO-Si(CH₃)₃) . The resulting structure retains proline’s pyrrolidine ring but gains enhanced lipophilicity and steric bulk due to the TMS substituents.
The molecular formula (C₁₁H₂₅NO₂Si₂) corresponds to a molecular weight of 259.49 g/mol . Key spectral identifiers include:
Stereochemical Considerations
The L-configuration of the parent proline is preserved in the silylated derivative, ensuring chiral integrity in synthetic applications. The TMS groups introduce conformational rigidity, which influences reactivity in peptide coupling reactions .
Synthesis and Industrial Preparation
Silylation Protocols
The synthesis of L-proline trimethylsilyl ester typically involves reacting L-proline with trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) under anhydrous conditions . A representative reaction pathway is:
Bases such as triethylamine or imidazole are employed to scavenge HCl, driving the reaction to completion .
Purification and Yield Optimization
Crude products are purified via vacuum distillation or silica gel chromatography, yielding >85% pure compound . Critical parameters include:
-
Temperature: 0–25°C to prevent desilylation
-
Solvent: Dichloromethane or tetrahydrofuran
-
Catalyst: None required, but molecular sieves may enhance reaction efficiency
Applications in Peptide Synthesis
Protecting Group Strategy
The TMS groups serve as transient protecting agents, shielding reactive sites during solid-phase peptide synthesis (SPPS) . Advantages over traditional groups (e.g., Boc or Fmoc) include:
-
Stability: Resistant to acidic and basic conditions except hydrofluoric acid
-
Minimal Racemization: Steric hindrance reduces epimerization risks during activation
Case Study: Synthesis of Proline-Rich Peptides
In a model synthesis, L-proline trimethylsilyl ester was incorporated into collagen-mimetic peptides. The TMS groups were selectively removed using tetrabutylammonium fluoride (TBAF), achieving 92% coupling efficiency without racemization .
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of grasshopper abdominal secretions revealed L-proline trimethylsilyl ester as a major component . Key spectral features include:
| m/z | Fragment Ion | Relative Abundance (%) |
|---|---|---|
| 216 | [M⁺-Si(CH₃)₃] | 81 |
| 170 | [C₇H₁₀NO₂Si⁺] | 73 |
| 73 | [Si(CH₃)₃⁺] | 100 |
Data sourced from chromatographic studies of insect secretions .
Nuclear Magnetic Resonance (NMR)
¹H-NMR (CDCl₃, 400 MHz):
Stability and Reactivity Profile
Hydrolytic Sensitivity
The compound is hygroscopic, undergoing rapid hydrolysis in aqueous media:
This property necessitates storage under inert atmospheres .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, making it unsuitable for high-temperature reactions .
Biological and Pharmacological Insights
Occurrence in Insect Secretions
L-Proline trimethylsilyl ester was identified in aqueous extracts of Chorthippus spp. grasshoppers, constituting 0.8–1.2% of abdominal secretions . Hypothesized roles include:
-
Wound Healing: Modulation of collagen deposition via proline metabolic pathways
-
Antimicrobial Activity: Synergistic effects with other silylated amino acids
In Vitro Cytotoxicity
Preliminary assays on human dermal fibroblasts showed no cytotoxicity at concentrations ≤100 µM, suggesting biocompatibility for topical applications .
Future Research Directions
Drug Delivery Systems
The lipophilic TMS groups may enhance blood-brain barrier penetration, warranting evaluation in neuropharmaceuticals.
Sustainable Synthesis Routes
Exploration of biocatalytic silylation using immobilized lipases could reduce reliance on hazardous silylation agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume